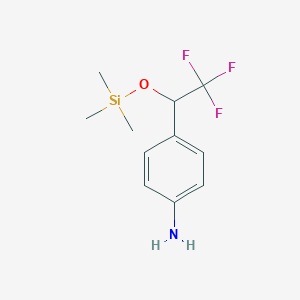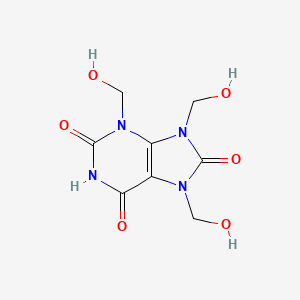
8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the Methoxy Group: The methoxy group at the 7-position can be introduced via methylation using methyl iodide and a base like potassium carbonate.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through the reaction of the intermediate with cyclopropylmethanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and cyclopropylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate catalysts.
Major Products Formed
Oxidation: Formation of 8-(Cyclopropylmethoxy)-4-oxo-7-methoxy-2H-chromen-2-one.
Reduction: Formation of 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chroman.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-4-hydroxy-2H-chromen-2-one: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.
8-Hydroxy-7-methoxy-2H-chromen-2-one: Lacks the cyclopropylmethoxy group and has a hydroxyl group at the 8-position instead.
Uniqueness
8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one is unique due to the presence of both the cyclopropylmethoxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C14H14O5 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
8-(cyclopropylmethoxy)-4-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-17-11-5-4-9-10(15)6-12(16)19-13(9)14(11)18-7-8-2-3-8/h4-6,8,15H,2-3,7H2,1H3 |
Clave InChI |
YDBVDASQQCHPRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)





![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)

![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)


